Technical Guide: Para-nitrophenyl 1-thio-β-D-glucopyranoside
Technical Guide: Para-nitrophenyl 1-thio-β-D-glucopyranoside
Content Type: Technical Whitepaper & Application Guide Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1][2][3]
Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-Glc) is a specialized thioglycoside analogue of the common chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG). Unlike its oxygen-linked counterpart, which is rapidly hydrolyzed by β-glucosidases to release yellow p-nitrophenol, the thio-linked variant contains a sulfur atom at the anomeric position (C1–S–Aglycone).
This critical substitution renders the glycosidic bond highly resistant to enzymatic hydrolysis. Consequently, pNP-1-thio-Glc functions primarily as a competitive inhibitor and a structural probe , allowing researchers to trap enzymes in a stable substrate-bound state (Michaelis complex) for X-ray crystallography and kinetic mapping.
Chemical Specifications
| Property | Detail |
| Systematic Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
| Common Abbreviation | pNP-1-thio-β-D-Glc / pNP-S-Glc |
| PubChem CID | 656902 (Definitive ID) |
| Molecular Formula | |
| Molecular Weight | 317.32 g/mol |
| Solubility | Soluble in water, DMSO, Methanol |
| Key Distinction | Non-hydrolyzable (S-linkage) vs. Hydrolyzable (O-linkage) |
CRITICAL WARNING: Do not confuse this molecule with p-Nitrophenyl β-D-glucopyranoside (CAS 2492-87-7). The O-glycoside is a substrate ; the S-glycoside is an inhibitor .
Mechanism of Action: Competitive Inhibition
The utility of pNP-1-thio-Glc stems from its ability to mimic the natural substrate's binding geometry without undergoing the catalytic turnover.
The Sulfur Blockade
Standard β-glucosidases (EC 3.2.1.21) operate via a double-displacement mechanism involving two key catalytic residues: a nucleophile (glutamate/aspartate) and an acid/base catalyst.
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Substrate Binding: The enzyme binds the glycone moiety (glucose) in subsite -1 and the aglycone (p-nitrophenyl) in subsite +1.
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Protonation Failure: In the native substrate, the acid/base catalyst protonates the glycosidic oxygen to make the aglycone a good leaving group. In pNP-1-thio-Glc, the sulfur atom is a poor proton acceptor and the C-S bond is significantly stronger and less polarized than the C-O bond.
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Dead-End Complex: The enzyme remains trapped in the Enzyme-Inhibitor (E-I) complex. This competitive occupancy prevents true substrates (like cellobiose or pNPG) from entering the active site.
Kinetic Pathway Diagram
The following diagram illustrates the competitive inhibition logic where pNP-1-thio-Glc (
Caption: Competitive inhibition model showing pNP-1-thio-Glc forming a stable, non-catalytic E-I complex.
Key Applications in Research
Structural Biology (X-Ray Crystallography)
This is the primary application. Because the enzyme cannot cleave the thio-linkage, pNP-1-thio-Glc is used to co-crystallize β-glucosidases.
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Utility: Resolves the 3D structure of the active site subsites (+1 and -1) occupied by a ligand.
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Outcome: Reveals specific hydrogen bonding networks and hydrophobic stacking interactions (e.g., between the p-nitrophenyl group and Trp/Phe residues in the entrance tunnel) without the ligand falling apart during data collection.
Kinetic Characterization ( Determination)
Used to determine the dissociation constant (
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Protocol: Perform a standard pNPG hydrolysis assay in the presence of varying concentrations of pNP-1-thio-Glc.
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Analysis: A Dixon plot (1/V vs. [I]) or Lineweaver-Burk plot will show intersecting lines characteristic of competitive inhibition (Vmax unchanged, Km increases).
Induction Studies (Fungal Cellulases)
In Trichoderma reesei and Neurospora crassa, cellulase gene expression is triggered by soluble sugars.
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Role: While sophorose is the natural inducer, thio-sugars are used to decouple binding from metabolism . If pNP-1-thio-Glc induces cellulase expression, it suggests that the induction signal is generated by the binding event at the cell surface sensor, rather than by the metabolic products of hydrolysis.
Experimental Protocols
Preparation of Stock Solution
pNP-1-thio-Glc is hydrophobic due to the nitrophenyl group.
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Weighing: Accurately weigh 31.7 mg of pNP-1-thio-Glc.
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Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide) to create a 100 mM stock.
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Note: Water solubility is limited (~10 mM); DMSO is preferred for stock stability.
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Storage: Aliquot into dark (amber) tubes and store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]
Competitive Inhibition Assay (Standard Protocol)
This protocol measures the
Reagents:
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Buffer: 50 mM Sodium Acetate, pH 5.0.
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Substrate: p-Nitrophenyl β-D-glucopyranoside (pNPG, O-linked) at 5 mM.
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Inhibitor: pNP-1-thio-Glc (0.1 mM – 10 mM range).
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Enzyme: β-glucosidase (diluted to 0.1 U/mL).
Workflow:
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Plate Setup: In a 96-well plate, set up rows with increasing concentrations of the inhibitor (0, 0.5, 1, 2, 5, 10 mM).
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Enzyme Addition: Add 10 µL of enzyme to each well. Incubate for 5 min at 50°C (or optimal T) to allow E-I equilibrium.
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Start Reaction: Add 90 µL of Substrate (pNPG).
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Monitor: Measure Absorbance at 405 nm continuously for 10 minutes.
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Calculation:
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Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. (Dixon Plot). -
The intersection of lines from different substrate concentrations yields
.
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Synthesis Overview
For labs requiring custom synthesis (if commercial stock is unavailable):
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Precursor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose).
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Reagent: Sodium p-nitrobenzenethiolate.
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Solvent: DMF (Dimethylformamide) or Acetone/Water.
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Procedure:
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React the glycosyl bromide with the thiolate salt (nucleophilic substitution with inversion of configuration
). -
De-protect the acetyl groups using Sodium Methoxide (Zemplén deacetylation).
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Purify via silica gel chromatography.
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References
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PubChem Compound Summary. (n.d.). Para-nitrophenyl 1-thio-beta-d-glucopyranoside (CID 656902).
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[Link]
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De la Mata, I., et al. (1992). Chemical mechanism of beta-glucosidase from Trichoderma reesei QM 9414. pH-dependence of kinetic parameters. Biochemical Journal, 283(Pt 3), 679–682. (Demonstrates use of competitive inhibitors in mechanistic studies).
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[Link]
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Turan, Y., & Zheng, Y. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow), 70(12), 1363–1368. (Cites pNP-1-thio-Glc interactions).
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[Link]
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Matta, K. L., & Barlow, J. J. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.[2] Carbohydrate Research, 43(1), 101-109.
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[Link]
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